Physalin H

Hedgehog signaling GLI1 transcription factor DNA-binding inhibition

Researchers studying Hedgehog-driven cancers often face the challenge of distinguishing upstream pathway inhibition from direct GLI1-DNA binding disruption. Physalin H solves this with its unique direct GLI1-DNA complex disruption mechanism, validated by EMSA - a property not shared by Physalin G. - Directly blocks GLI1-DNA binding; inhibits GLI1 transcription with IC₅₀ = 0.7 μM - Cytotoxic against PANC1 (IC₅₀ 5.7 μM) and DU145 (IC₅₀ 6.8 μM) Hh-activated cancer lines - ≥98% purity, ambient temperature shipping, comprehensive CoA for reliable global delivery

Molecular Formula C28H31ClO10
Molecular Weight 563.0 g/mol
CAS No. 70241-09-7
Cat. No. B1216938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysalin H
CAS70241-09-7
Synonyms6,7-dehydrophysalin H
6-deoxyphysalin H
physalin H
Molecular FormulaC28H31ClO10
Molecular Weight563.0 g/mol
Structural Identifiers
SMILESCC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C
InChIInChI=1S/C28H31ClO10/c1-22-10-17-24(3)28-18(22)19(32)27(39-28,36-11-14(22)20(33)37-17)13-9-16(31)25(29)7-4-5-15(30)23(25,2)12(13)6-8-26(28,35)21(34)38-24/h4-5,12-14,16-18,31,35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18+,22+,23-,24-,25-,26+,27+,28-/m0/s1
InChIKeyYNEPXUIPALKHAU-URURCIEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physalin H (CAS 70241-09-7) Chemical Identity and Procurement Baseline


Physalin H is a chlorinated secosteroidal lactone belonging to the physalin subclass of withanolides, characterized by a 13,14-seco-16,24-cycloergostane skeleton [1]. It is a naturally occurring phytochemical isolated from Solanum nigrum and Physalis angulata (Solanaceae), with a molecular formula of C₂₈H₃₁ClO₁₀ and a molecular weight of 562.99 Da . The compound is classified as a Hedgehog (Hh) signaling inhibitor that disrupts GLI1-DNA complex formation [2].

Why Physalin H Cannot Be Substituted with Generic Physalins or Withanolides


Physalins exhibit divergent biological activities and mechanisms of action despite sharing a common secosteroidal scaffold. Physalin H demonstrates a unique functional profile that distinguishes it from its closest analogs, including Physalin B, F, and G. Substitution with a generic physalin without considering these quantitative differences risks experimental failure due to: (1) distinct molecular mechanisms—Physalin H uniquely disrupts GLI1-DNA complex formation via direct DNA-binding domain interaction, whereas other physalins lack this property [1]; (2) differential potency in quorum-sensing suppression relative to Physalin F [2]; and (3) distinct immunomodulatory profiles including in vivo efficacy that may not translate across physalin analogs [3].

Physalin H (CAS 70241-09-7) Comparative Quantitative Evidence: Selecting This Compound Over Analogs


Unique GLI1-DNA Complex Disruption: Physalin H vs. Physalin G

Physalin H uniquely disrupts GLI1 binding to its DNA-binding domain in an electrophoretic mobility shift assay (EMSA), whereas the structurally related weak Hh inhibitor Physalin G does not exhibit this activity [1]. This represents a qualitative mechanistic distinction, not merely a potency difference.

Hedgehog signaling GLI1 transcription factor DNA-binding inhibition EMSA assay

Hedgehog Pathway GLI1 Transcriptional Inhibition: Cross-Class Comparison with Physalin B and F

Physalin H inhibits GLI1 transcription with an IC₅₀ of 0.7 μM, comparable in potency to Physalin B (IC₅₀ = 0.62 μM) and Physalin F (IC₅₀ = 0.66 μM) within the same Hh/GLI-mediated transcriptional assay system [1]. However, unlike these analogs, Physalin H's mechanism involves direct disruption of GLI1-DNA binding rather than upstream pathway modulation [1]. Cytotoxicity against Hh-activated cancer cell lines PANC1 and DU145 was observed with IC₅₀ values of 5.7 μM and 6.8 μM, respectively [1].

Hedgehog signaling GLI1 transcription IC50 cancer cell lines

Staphylococcus aureus Agr Quorum-Sensing Suppression: Physalin H vs. Physalin F

In a screen of 577 compounds, Physalin H, Physalin B, and Isophysalin B were identified as Agr-QS modulators that suppress gene expression by inhibiting AgrA binding to agr promoters in MRSA. Physalin F, while also suppressing Agr-QS gene expression, exhibited lower anti-hemolytic activity compared to Physalin H, Physalin B, and Isophysalin B [1]. Docking simulations and 100-ns molecular dynamics simulations revealed that the carbonyl oxygen at C-15 of physalins acts as an anchor, sustaining the interaction between the C-1 carbonyl oxygen and N201 of AgrA [1].

Quorum sensing MRSA Anti-virulence AgrA DNA-binding Hemolytic toxin

In Vivo Immunosuppressive Efficacy in T-Cell Mediated Models

Physalin H demonstrated dose-dependent immunosuppressive activity both in vitro and in vivo. In vitro, it significantly inhibited T-cell proliferation induced by concanavalin A (ConA) and mixed lymphocyte reaction (MLR) [1]. In vivo, administration of Physalin H dose-dependently suppressed CD4⁺ T-cell mediated delayed-type hypersensitivity (DTH) reactions and suppressed antigen-specific T-cell responses in ovalbumin (OVA)-immunized mice [1]. Physalin H also modulated Th1/Th2 cytokine balance and induced heme oxygenase-1 (HO-1) production in T cells [1].

Immunosuppression T lymphocytes Delayed-type hypersensitivity Th1/Th2 balance In vivo efficacy

Quinone Reductase Induction Activity

Physalin H exhibits strong quinone reductase (QR) induction activity with an Induction Ratio (IR) value of 3.74 ± 0.02 . QR is a phase II detoxification enzyme, and compounds with QR induction activity are of interest for chemoprevention research. This represents a distinct biological property that may not be shared by all physalin analogs.

Quinone reductase Detoxification enzyme Chemoprevention Induction ratio

Physalin H (CAS 70241-09-7) Optimal Research Applications Based on Differential Evidence


Hedgehog Pathway Mechanistic Studies Requiring GLI1-DNA Disruption Phenotype

Select Physalin H as a tool compound for studies specifically requiring disruption of GLI1-DNA complex formation, as demonstrated by EMSA [1]. This mechanism is not shared by Physalin G, making Physalin H the essential choice for distinguishing between upstream Hh pathway inhibition and direct GLI1-DNA binding interference. Researchers should avoid substituting Physalin G for this application.

MRSA Anti-Virulence Drug Discovery Targeting Agr Quorum-Sensing

Use Physalin H in Agr-QS suppression studies where superior functional reduction of hemolytic toxins is required compared to Physalin F [1]. Physalin H, Physalin B, and Isophysalin B bind to AgrA's DNA-binding site and suppress the Agr-QS function, with molecular dynamics simulations providing structural rationale for their interaction [1].

T-Cell Mediated Immunosuppression with In Vivo Translational Requirements

Employ Physalin H for immunopharmacology studies requiring in vivo validation, as it is one of the few physalins with demonstrated dose-dependent suppression of CD4⁺ T-cell mediated DTH reactions and antigen-specific T-cell responses in OVA-immunized mouse models [1]. Its modulation of Th1/Th2 cytokine balance and HO-1 induction provides additional mechanistic endpoints for immunological studies [1].

Cancer Cell Line Studies with Hh-Aberrant Activation (PANC1, DU145)

Select Physalin H for cytotoxicity screening against Hh-activated cancer cell lines such as PANC1 (pancreatic cancer) and DU145 (prostate cancer), where it exhibits IC₅₀ values of 5.7 μM and 6.8 μM, respectively [1]. Researchers should note that while its GLI1 transcriptional inhibition potency (IC₅₀ = 0.7 μM) is comparable to Physalin B and F, its distinct mechanism of action provides a different tool profile [1].

Technical Documentation Hub

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